REACTION_CXSMILES
|
[H-].[Na+].[O:3]1[C:11]2[CH:10]=[CH:9][NH:8][C:7](=[O:12])[C:6]=2[CH:5]=[CH:4]1.C([O:15][CH:16]([O:19]CC)[CH2:17]Br)C.O>CN(C=O)C>[OH:15][CH:16]([OH:19])[CH2:17][N:8]1[CH:9]=[CH:10][C:11]2[O:3][CH:4]=[CH:5][C:6]=2[C:7]1=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=2C(NC=CC21)=O
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
at the same temperature, and the mixture was stirred at 0° C. for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 80° C. for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction by ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate, and condensed under reduced pressure
|
Type
|
ADDITION
|
Details
|
A 3N-hydrochloric acid(5.8 ml) was added to an acetone solution (20 ml) of the residue
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Type
|
STIRRING
|
Details
|
the liquid was stirred at 60° C. for 5 hours
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
Water was added to the reaction liquid
|
Type
|
STIRRING
|
Details
|
stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
The precipitated insoluble matter was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CN1C(C2=C(C=C1)OC=C2)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |